molecular formula C9H19NO B15223903 Methyl octanimidate

Methyl octanimidate

Cat. No.: B15223903
M. Wt: 157.25 g/mol
InChI Key: KDRRLFSYTILGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a reagent commonly used in the preparation of neuraminic acid and its derivatives. This compound is characterized by its white solid appearance and solubility in dichloromethane and methanol.

Preparation Methods

The synthesis of methyl octanimidate typically involves the reaction of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process can be summarized as follows:

    Esterification: Octanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

    Purification: The resulting ester is purified through distillation or recrystallization to obtain methyl octanoate.

    Imidation: Methyl octanoate is then reacted with ammonia or an amine to form this compound.

Chemical Reactions Analysis

Methyl octanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the imidate group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions include carboxylic acids, amines, and substituted imidates.

Scientific Research Applications

Methyl octanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of neuraminic acid derivatives.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential as a drug precursor or intermediate in pharmaceutical synthesis is ongoing.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl octanimidate involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. This modification can alter the function of enzymes and receptors, leading to various biological effects. The pathways involved include covalent bonding to amino acid residues and subsequent changes in protein conformation and activity .

Comparison with Similar Compounds

Methyl octanimidate can be compared with other similar compounds, such as:

    Methyl octanoate: A simple ester of octanoic acid, used in flavor and fragrance industries.

    Octanoic acid: A fatty acid with antimicrobial properties, used in food preservation and pharmaceuticals.

    Sulfonimidates: Organosulfur compounds with similar reactivity, used in polymer synthesis and as drug candidates.

This compound is unique due to its specific imidate functional group, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

methyl octanimidate

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(10)11-2/h10H,3-8H2,1-2H3

InChI Key

KDRRLFSYTILGHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=N)OC

Origin of Product

United States

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